2-二甲氨基吡啶

概述

描述

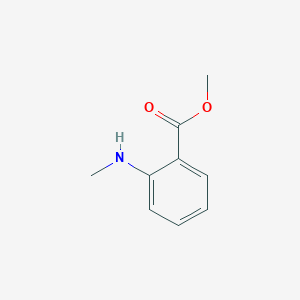

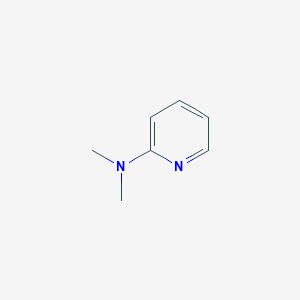

2-Dimethylaminopyridine (DMAP) is a derivative of pyridine with a dimethylamino group at the second position. It is a nucleophilic base and is used in various chemical reactions due to its ability to act as a catalyst and a reagent. The compound is involved in the formation of dimers when irradiated with ultraviolet light in the presence of hydrochloric acid, as seen in the photochemical dimerization of 2-aminopyridines .

Synthesis Analysis

The synthesis of DMAP-related compounds can be achieved through various methods. For instance, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, which is a pivotal synthon for tethered bipyridine ligands, starts from substituted 2-halopyridines and employs modified Negishi cross-coupling conditions . Another synthesis approach involves the metallation of 2-trimethylsilylaminopyridine, which is prepared by mono-lithiation of 2-aminopyridine followed by reaction with Me3SiCl .

Molecular Structure Analysis

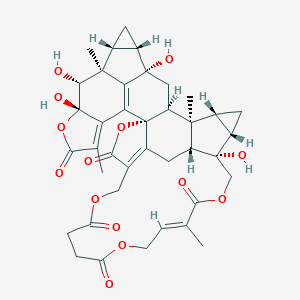

The molecular structure of DMAP and its derivatives can be complex. For example, the crystal structure of a compound obtained from the interaction between chloranilic acid and DMAP revealed a multicomponent hydrogen-bonded system with protonated bases and delocalized negative charges from the chloranilate dianion . The structure of lanthanide complexes synthesized with DMAP-related ligands showed dimeric structures based on X-ray diffraction analysis .

Chemical Reactions Analysis

DMAP is involved in various chemical reactions. It has been used to synthesize bifunctional lanthanide chelators and has shown potential in the construction of complex architectures such as cryptands . Additionally, DMAP derivatives have been evaluated for their antitumor properties, with some showing in vivo activity against solid tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMAP and its derivatives are noteworthy. For instance, the photophysical properties of Eu(III) cryptates synthesized from DMAP-related ligands have been reported, indicating their potential use in luminophoric biolabels . The thermal stability and decomposition mechanism of lanthanide complexes with DMAP-related ligands have been investigated using thermogravimetric infrared spectroscopy . Furthermore, the crystal packing of DMAP derivatives is stabilized by various interactions, including hydrogen bonds and π-π stacking interactions .

科学研究应用

肽/蛋白质合成

2-二甲氨基吡啶衍生物因其在肽和蛋白质合成中的作用而受到探索。例如,安装了硫烷基甲基的二甲氨基吡啶被用作天然化学连接中的添加剂,天然化学连接是肽合成的基本技术。它在环肽合成中表现出特别的效用 (Ohkawachi 等人,2020)。

肽偶联增强

发现二甲氨基吡啶 (DMAP) 有益于增强肽偶联反应,特别是涉及二环己基碳二亚胺或对称酸酐的反应。它在偶联空间位阻氨基酸残基方面特别有效,有助于肽合成更有效,且外消旋化最少 (Wang 等人,2009)。

聚合过程

N,N-二甲氨基吡啶 (DMAP) 被用作各种化合物共聚的引发剂,展示了它在聚合物科学中的重要作用。例如,它有助于双酚 A 的二缩水甘油醚与环状碳酸酯的混合物的固化,有助于开发具有特定性能的聚合物 (Cervellera 等人,2006)。

纳滤膜开发

纳滤膜技术的创新采用了 4-二甲氨基吡啶 (DMAP) 作为催化剂。这极大地提高了这些膜的透水性和防污能力,这对过滤和分离过程至关重要 (Cheng 等人,2018)。

绿色化学应用

DMAP 在绿色化学中发挥了重要作用,特别是在水介导的双环化过程中。这种方法促进了全取代邻苯二甲酰亚胺类似物的快速合成,展示了 DMAP 在环保化学反应中的多功能性 (Samai 等人,2016)。

纳米颗粒研究

纳米技术领域的研究所利用 DMAP 将金属纳米颗粒从有机溶液有效转移到水溶液中。这种方法能够生成具有改进的单分散性的纳米颗粒,这是各种纳米技术应用中的关键因素 (Gittins & Caruso, 2001)。

化学反应催化

DMAP 已显示出作为催化剂的有效性,增强了酯交换等反应。它可以显着提高某些化合物的催化活性,促进涉及反应性较低的酯和醇的反应 (Maegawa 等人,2011)。

安全和危害

作用机制

Target of Action

2-Dimethylaminopyridine (2-DMAP) is a versatile compound used in various chemical reactions

Mode of Action

2-DMAP is known to act as a nucleophilic catalyst in chemical reactions . It forms a trimethylammonium trifluoromethanesulfonate salt when reacted with methyl trifluoromethanesulfonate . This suggests that 2-DMAP can interact with its targets by donating a pair of electrons, leading to the formation of new compounds .

Biochemical Pathways

Given its role as a nucleophilic catalyst, it’s plausible that 2-dmap could influence a variety of biochemical reactions by facilitating the transfer of a nucleophile to a substrate .

Pharmacokinetics

Its logp value of 114760 suggests that it is moderately lipophilic, which could influence its absorption and distribution within the body .

Result of Action

As a chemical reagent, its primary role is to facilitate reactions rather than to exert a biological effect .

Action Environment

The action of 2-DMAP can be influenced by environmental factors such as temperature and pH. For instance, 2-DMAP forms a salt when reacted with methyl trifluoromethanesulfonate in toluene at room temperature . This suggests that the reaction conditions can significantly impact the efficacy and stability of 2-DMAP.

属性

IUPAC Name |

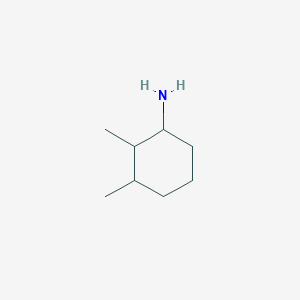

N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHKMPUSSFXUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022231 | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylaminopyridine | |

CAS RN |

5683-33-0 | |

| Record name | 2-(Dimethylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5683-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q95U3Z8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Dimethylaminopyridine (2-DMAP) has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. Key spectroscopic data includes:

- 1H NMR: Studies have shown distinct peaks corresponding to the methyl groups and aromatic protons, with chemical shifts influenced by the presence and position of other substituents on the pyridine ring. [, ]

- FTIR: This technique can be used to identify characteristic functional groups present in 2-DMAP, such as C-H, C=N, and N-H vibrations. []

A: 2-Dimethylaminopyridine often acts as a nucleophilic catalyst, particularly in acylation and related reactions. Its nitrogen lone pair can attack electrophilic centers, forming reactive intermediates that facilitate subsequent steps. [, , ] Some key applications include:

- Esterification and Amidation: It accelerates the formation of esters and amides from carboxylic acids and their derivatives. []

- Baylis-Hillman Reaction: It can catalyze the coupling of aldehydes with activated alkenes. []

- Protection and Deprotection Reactions: It can be used in the installation and removal of protecting groups in organic synthesis. []

A: 2-Dimethylaminopyridine exhibits its activity primarily through its basic and nucleophilic properties. The dimethylamino group enhances the electron density at the pyridine nitrogen, making it a stronger base and nucleophile compared to unsubstituted pyridine. [, , , ] This enhanced nucleophilicity enables it to:

- Abstract Protons: In reactions like hydrogen-deuterium exchange, 2-DMAP can abstract a proton from a substrate, facilitating the exchange process. []

- Form Reactive Intermediates: In acylation reactions, 2-DMAP can react with acyl chlorides to form highly reactive acyl pyridinium intermediates, which are more susceptible to nucleophilic attack by alcohols or amines, leading to the desired esters or amides. [, ]

- Stabilize Transition States: In some cases, 2-DMAP can interact with transition states through hydrogen bonding or other non-covalent interactions, lowering the activation energy and accelerating the reaction rate. [, ]

- Sensitivity to Strong Acids: Under strongly acidic conditions, 2-DMAP can undergo protonation at the ring nitrogen, potentially reducing its catalytic activity. []

- Decomposition at High Temperatures: Like many organic compounds, prolonged heating at elevated temperatures can lead to decomposition. []

ANone: Modifications to the structure of 2-DMAP can significantly impact its properties:

- Electron-Donating Groups: Introducing electron-donating groups on the pyridine ring further increases the nucleophilicity of the nitrogen, potentially enhancing its catalytic activity in reactions like acylation. [, ]

- Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would decrease the nucleophilicity, potentially making it less effective as a catalyst. [, ]

- Steric Hindrance: Bulky substituents around the nitrogen atom can introduce steric hindrance, hindering its ability to approach and interact with other molecules, thus affecting its reactivity. [, ]

ANone: Yes, computational methods have been employed to investigate various aspects of 2-DMAP, including:

- Mechanism of Catalysis: Studies have utilized density functional theory (DFT) calculations to elucidate the detailed mechanisms of reactions catalyzed by 2-DMAP, providing insights into transition states and intermediates. [, , ]

- Conformational Analysis: Molecular mechanics and quantum mechanical calculations have been used to explore the conformational preferences of 2-DMAP and its derivatives, revealing information about the preferred orientation of the dimethylamino group relative to the pyridine ring. [, , ]

ANone: Several analytical techniques are suitable for 2-DMAP analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are valuable for structural characterization, identifying the presence and environment of different protons and carbons within the molecule. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often employed for the separation and detection of 2-DMAP, especially in complex mixtures. []

- High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of 2-DMAP, particularly when coupled with appropriate detectors like UV-Vis or mass spectrometry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)